molecular formula C12H14O2 B6221910 4-(1-methylcyclobutyl)benzoic acid CAS No. 1315569-24-4

4-(1-methylcyclobutyl)benzoic acid

Cat. No. B6221910
CAS RN: 1315569-24-4
M. Wt: 190.2
InChI Key:
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Description

4-(1-methylcyclobutyl)benzoic acid, also known as 4-MBBA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid, where the methyl group is attached to the fourth carbon atom of the cyclobutyl ring. 4-MBBA is an important building block for the synthesis of various compounds, including pharmaceuticals and other biologically active molecules.

Scientific Research Applications

4-(1-methylcyclobutyl)benzoic acid has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of pharmaceuticals, as well as for the synthesis of other biologically active molecules. It has also been used as a reagent in organic synthesis and as a catalyst in the polymerization of unsaturated monomers.

Mechanism of Action

The mechanism of action of 4-(1-methylcyclobutyl)benzoic acid is not well understood. It is believed that the compound acts as a competitive inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins and other inflammatory mediators. Additionally, 4-(1-methylcyclobutyl)benzoic acid has been shown to inhibit the activity of various enzymes involved in the metabolism of fatty acids, suggesting that it may have a role in modulating lipid metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(1-methylcyclobutyl)benzoic acid are not well understood. However, it has been shown to inhibit the activity of cyclooxygenase and other enzymes involved in the metabolism of fatty acids, suggesting that it may have a role in modulating lipid metabolism. Additionally, 4-(1-methylcyclobutyl)benzoic acid has been found to have antifungal and antibacterial activity, although the mechanism of action is not well understood.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(1-methylcyclobutyl)benzoic acid in laboratory experiments is its availability and low cost. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 4-(1-methylcyclobutyl)benzoic acid is a synthetic compound and may not be suitable for use in experiments that require natural products. Additionally, the compound is toxic and should be handled with care.

Future Directions

Given the wide range of potential applications for 4-(1-methylcyclobutyl)benzoic acid, there are many future directions that could be explored. These include further research into the mechanism of action of the compound, as well as the development of novel synthetic pathways for the synthesis of the compound. Additionally, further research into the biochemical and physiological effects of the compound could lead to new therapeutic applications. Finally, further research into the use of 4-(1-methylcyclobutyl)benzoic acid as a catalyst in the polymerization of unsaturated monomers could lead to the development of new materials with improved properties.

Synthesis Methods

The most common method of synthesizing 4-(1-methylcyclobutyl)benzoic acid is by the reaction of 1-methylcyclobutene with benzoic acid. This reaction is typically carried out in the presence of a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate, 1-methylcyclobutylbenzene, which then undergoes a cyclization reaction to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1-methylcyclobutyl)benzoic acid involves the conversion of a starting material, 1-methylcyclobutene, to the desired product through a series of chemical reactions.", "Starting Materials": [ "1-methylcyclobutene", "Bromine", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Acetic acid", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrate", "Sodium carbonate", "Benzoic acid" ], "Reaction": [ "1. Bromination of 1-methylcyclobutene with bromine in the presence of sulfuric acid to yield 1-bromo-1-methylcyclobutane", "2. Reaction of 1-bromo-1-methylcyclobutane with sodium nitrite and hydrochloric acid to yield 1-nitroso-1-methylcyclobutane", "3. Reduction of 1-nitroso-1-methylcyclobutane with sodium sulfite to yield 1-aminomethylcyclobutane", "4. Protection of the amine group in 1-aminomethylcyclobutane with acetic anhydride to yield N-acetyl-1-aminomethylcyclobutane", "5. Diazotization of N-acetyl-1-aminomethylcyclobutane with sodium nitrite and hydrochloric acid to yield the diazonium salt", "6. Coupling of the diazonium salt with benzoic acid in the presence of sodium acetate to yield 4-(1-methylcyclobutyl)benzoic acid", "7. Purification of the product by recrystallization from methanol" ] }

CAS RN

1315569-24-4

Molecular Formula

C12H14O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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